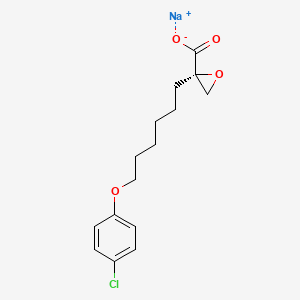
sodium (S)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (S)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate is a synthetic organic compound that features an oxirane ring, a carboxylate group, and a chlorophenoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium (S)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate typically involves the following steps:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkyl halide to form 4-chlorophenoxyalkane.
Epoxidation: The chlorophenoxyalkane is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid, to form the oxirane ring.
Carboxylation: The resulting epoxide is then reacted with carbon dioxide in the presence of a base to form the carboxylate group.
Neutralization: The carboxylic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols.
Reduction: Reduction reactions can occur at the carboxylate group, converting it to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Diols: From oxidation of the oxirane ring.
Alcohols: From reduction of the carboxylate group.
Substituted Phenoxy Compounds: From nucleophilic substitution of the chlorophenoxy group.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a component in specialty chemicals.
Mécanisme D'action
The mechanism by which sodium (S)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate exerts its effects depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium (S)-2-(6-(4-bromophenoxy)hexyl)oxirane-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Sodium (S)-2-(6-(4-methylphenoxy)hexyl)oxirane-2-carboxylate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
Sodium (S)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C15H18ClNaO4 |
|---|---|
Poids moléculaire |
320.74 g/mol |
Nom IUPAC |
sodium;(2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C15H19ClO4.Na/c16-12-5-7-13(8-6-12)19-10-4-2-1-3-9-15(11-20-15)14(17)18;/h5-8H,1-4,9-11H2,(H,17,18);/q;+1/p-1/t15-;/m0./s1 |
Clé InChI |
RPACBEVZENYWOL-RSAXXLAASA-M |
SMILES isomérique |
C1[C@@](O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].[Na+] |
SMILES canonique |
C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-amino-6-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11767228.png)

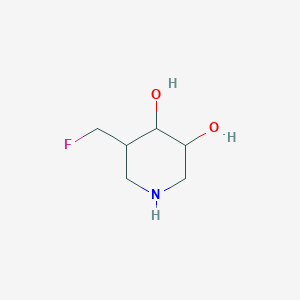
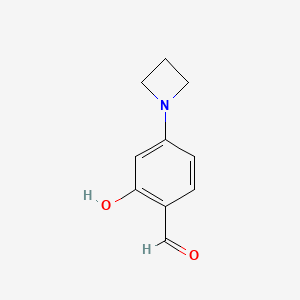

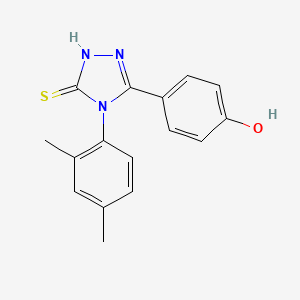
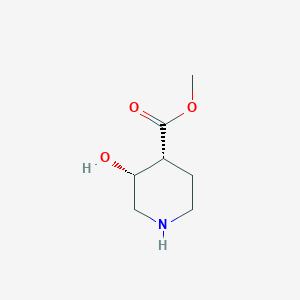
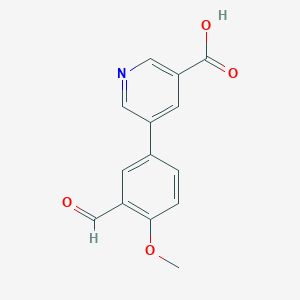
![1-[(tert-Butoxy)carbonyl]-4-cyclobutylpiperidine-4-carboxylic acid](/img/structure/B11767300.png)
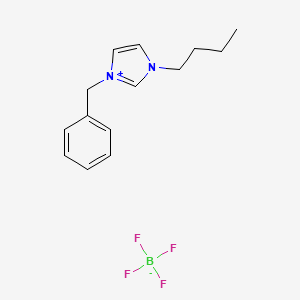
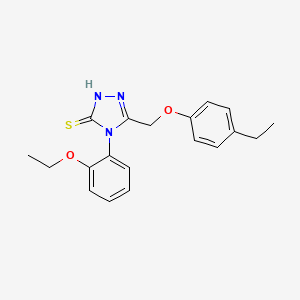
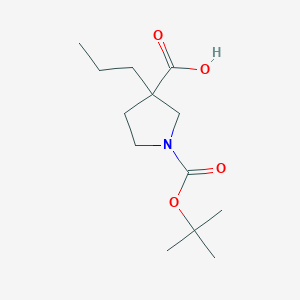
![7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol](/img/structure/B11767326.png)
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B11767330.png)
